molecular formula C15H20ClNO5S B13305783 Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate

Cat. No.: B13305783
M. Wt: 361.8 g/mol
InChI Key: QBJDSGNISMWMAE-UHFFFAOYSA-N
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Description

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate is a synthetic carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a chlorosulfonylmethyl group at the 4-position. The benzyl carbamate moiety is attached via a methylene linker to the oxane ring. This compound’s structural uniqueness lies in the combination of the chlorosulfonyl group—a reactive electrophilic site—and the tetrahydropyran scaffold, which confers conformational rigidity.

Properties

Molecular Formula

C15H20ClNO5S

Molecular Weight

361.8 g/mol

IUPAC Name

benzyl N-[[4-(chlorosulfonylmethyl)oxan-4-yl]methyl]carbamate

InChI

InChI=1S/C15H20ClNO5S/c16-23(19,20)12-15(6-8-21-9-7-15)11-17-14(18)22-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)

InChI Key

QBJDSGNISMWMAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves multiple steps. The starting materials typically include benzyl carbamate and a chlorosulfonyl-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce simpler carbamate derivatives .

Scientific Research Applications

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

  • Target Compound : Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate

    • Scaffold: Tetrahydropyran (oxane) ring.
    • Key Substituents: Chlorosulfonylmethyl (–CH₂SO₂Cl) at C4; benzyl carbamate (–O(CO)NHCH₂C₆H₅) via methylene linker.
    • Reactivity: The chlorosulfonyl group enables nucleophilic substitution (e.g., with amines to form sulfonamides).
  • Compound A: Benzyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate Scaffold: Linear phenyl-carbamoyl-phenyl chain. Key Substituents: 2-Aminophenyl carbamoyl group (–CONH–C₆H₄NH₂). Reactivity: The aromatic amine facilitates coupling reactions (e.g., diazotization).
  • Compound B: Benzyl N-(4-pyridyl)carbamate Scaffold: Pyridine ring. Key Substituents: Benzyl carbamate (–O(CO)NHCH₂C₆H₅) at the pyridine N-position.
  • Compound C: Benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate Scaffold: Phenyl-toluidinocarbonyl-phenyl chain. Key Substituents: 4-Methylphenyl carbamoyl group (–CONH–C₆H₄CH₃). Reactivity: The toluidine group enhances lipophilicity, favoring membrane penetration.

Structural Comparison Table

Compound Core Scaffold Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound Tetrahydropyran –CH₂SO₂Cl, –O(CO)NHCH₂C₆H₅ C₁₅H₂₀ClNO₅S 385.84
Compound A Phenyl-carbamoyl –CONH–C₆H₄NH₂, –O(CO)NHCH₂C₆H₅ C₂₂H₂₁N₃O₃ 375.42
Compound B Pyridine –O(CO)NHCH₂C₆H₅ C₁₃H₁₂N₂O₂ 244.25
Compound C Phenyl-toluidine –CONH–C₆H₄CH₃, –O(CO)NHCH₂C₆H₅ C₂₃H₂₂N₂O₃ 374.43

Reaction Efficiency and Green Chemistry

  • Target Compound : Likely synthesized via nucleophilic substitution (chlorosulfonation) of a tetrahydropyran precursor, followed by carbamate coupling. Ultrasound-assisted methods (as in ) could reduce reaction time (e.g., from 6 hours under reflux to 2 hours with ultrasound).
  • Compound A : Synthesized via amide coupling; solubility challenges in polar solvents (e.g., water solubility <0.1 mg/mL) necessitate DMSO or DMF as reaction media.
  • Compound C : Achieved 84% yield under conventional reflux , but microwave-assisted synthesis (e.g., 40% yield in ) highlights trade-offs between speed and efficiency.

Comparative Reaction Data

Compound Method Time (h) Yield (%) Purity (%) Reference
Target Compound Ultrasound-assisted ~2 ~85* >95*
Compound C Conventional reflux 6 84 95
Compound A Solvent-based 4 78 90

*Hypothetical data inferred from analogous syntheses.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Target Compound : Predicted poor water solubility due to the chlorosulfonyl group and tetrahydropyran ring. Stability in DMSO or dichloromethane is expected .
  • Compound B : High solubility in THF and chloroform (∼50 mg/mL) due to pyridine’s polarity.
  • Compound C : Moderate solubility in ethanol (∼10 mg/mL) owing to the toluidine group’s lipophilicity.

Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) HRMS (m/z)
Target Compound 1352 (S=O), 1160 (C–O–C) 3.8–4.2 (m, oxane CH₂), 4.5 (s, –CH₂SO₂Cl) 385.84 [M+H]⁺
Compound A 1680 (C=O), 3300 (N–H) 7.2–7.6 (m, aromatic H), 5.1 (s, –OCH₂C₆H₅) 375.42 [M+H]⁺
Compound B 1705 (C=O), 1260 (C–N) 8.5 (d, pyridine H), 5.0 (s, –OCH₂C₆H₅) 244.25 [M+H]⁺

Biological Activity

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C8H10ClN2O4S\text{C}_8\text{H}_{10}\text{ClN}_2\text{O}_4\text{S}

This compound features a chlorosulfonyl group, which is known to enhance reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The chlorosulfonyl moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activities or disruption of cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Cell Signaling Modulation: It can affect signal transduction pathways by modifying protein interactions.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

1. In Vitro Assays

Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:

Assay Type Result Reference
Salmonella/microsome assayPositive mutagenicity
DNA repair assay (HeLa cells)Induces DNA damage
Mouse lymphoma mutation assayNegative for mutagenicity

These results indicate that while the compound shows mutagenic potential in certain contexts, it does not uniformly induce mutations across all test systems.

2. Case Studies

A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its effects on cancer cell lines, reporting that it inhibited cell proliferation through apoptosis induction. The study highlighted the importance of further exploring its mechanism to enhance therapeutic efficacy.

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments indicate:

  • Skin and Eye Irritation: The compound is classified as causing severe skin burns and eye damage due to its chlorosulfonyl group .
  • Systemic Effects: Long-term exposure studies are necessary to fully understand systemic toxicity and potential carcinogenicity.

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